molecular formula C10H9Br2ClO B3036450 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone CAS No. 343375-52-0

3,4-Dibromo-4-(4-chlorophenyl)-2-butanone

Cat. No.: B3036450
CAS No.: 343375-52-0
M. Wt: 340.44 g/mol
InChI Key: NNLXNPXDVHOGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-4-(4-chlorophenyl)-2-butanone: is an organic compound that belongs to the class of α,β-dibromo ketones. This compound is characterized by the presence of two bromine atoms and a chlorophenyl group attached to a butanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone typically involves the bromination of substituted α,β-unsaturated ketones. A common method employs ammonium bromide as the brominating agent and ceric ammonium nitrate (CAN) as a single-electron oxidant. The reaction can be carried out at room temperature by stirring in a solvent like acetonitrile (CH₃CN) or under aqueous conditions with a few drops of water by manual grinding in a mortar and pestle .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of environmentally benign procedures and sustainable approaches is emphasized to minimize the environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products:

Scientific Research Applications

Chemistry: 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: The compound has been studied for its potential antibacterial and antifungal activities. It has shown efficacy against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its brominated structure makes it useful as a flame retardant and disinfectant .

Comparison with Similar Compounds

  • 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone
  • 3-Bromo-4-(4-chlorophenyl)-2-butanone

Comparison: 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone is unique due to the presence of two bromine atoms and a chlorophenyl group on the butanone backbone. This structural feature enhances its reactivity and makes it distinct from other similar compounds. The presence of the chlorophenyl group also contributes to its antimicrobial properties, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

3,4-dibromo-4-(4-chlorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2ClO/c1-6(14)9(11)10(12)7-2-4-8(13)5-3-7/h2-5,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLXNPXDVHOGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272005
Record name 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343375-52-0
Record name 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343375-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Reactant of Route 3
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Reactant of Route 4
Reactant of Route 4
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Reactant of Route 5
Reactant of Route 5
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Reactant of Route 6
Reactant of Route 6
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.